8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-8-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S2/c1-17-5-7-21(8-6-17)31(26,27)25-13-14-30-23(25)9-11-24(12-10-23)32(28,29)22-19(3)15-18(2)16-20(22)4/h5-8,15-16H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNVYBVKLPJMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane can be achieved through various synthetic routes. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spiro structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of new derivatives with modified biological activities. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally retain the spiro structure with modifications at the mesitylsulfonyl or tosyl groups .
Scientific Research Applications
This compound has found applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other biologically active compounds. In biology and medicine, it has been studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development . Additionally, its unique structure allows it to interact with various molecular targets, providing insights into its mechanism of action and potential therapeutic applications. In the industrial sector, it is used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes and receptors. The mesitylsulfonyl and tosyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity . The compound’s spiro structure provides rigidity and stability, allowing it to effectively interact with its targets and exert its biological effects . The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its potential in modulating signaling pathways related to inflammation and cancer .
Comparison with Similar Compounds
8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane can be compared with other spiro compounds, such as 8-oxa-2-azaspiro[4.5]decane and 2,8-diazaspiro[4.5]decane . These compounds share a similar spiro structure but differ in the functional groups attached to the spiro ring. The presence of mesitylsulfonyl and tosyl groups in this compound makes it unique, as these groups enhance its chemical reactivity and potential biological activities. Other similar compounds include 8-(Ethylsulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4
Biological Activity
8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure and potential biological applications. This compound has garnered attention in medicinal chemistry due to its interactions with specific biological targets, particularly in the context of necroptosis and inflammation pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 478.6 g/mol. The compound features sulfonyl and tosyl groups that enhance its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 478.6 g/mol |
| Structural Characteristics | Spirocyclic structure with sulfonyl and tosyl substituents |
The biological activity of this compound primarily stems from its ability to inhibit receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a critical role in necroptosis, a form of programmed cell death associated with inflammatory responses. By inhibiting RIPK1, this compound disrupts necroptosis signaling pathways, which could be beneficial in treating diseases characterized by excessive inflammation or cell death.
Biological Activity and Case Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on RIPK1 activity. In vitro studies have shown that it modulates downstream signaling pathways associated with necroptosis and apoptosis.
Case Study: Inhibition of Necroptosis
A study investigating the effects of this compound on necroptosis revealed that the compound effectively reduced cell death in models where necroptosis was activated. The results indicated a decrease in the activation of MLKL pseudokinase, further supporting the compound's role as a RIPK1 inhibitor.
Key Findings:
- Cell Viability: Treatment with the compound improved cell viability in necroptotic conditions.
- Mechanistic Insights: The inhibition of RIPK1 led to reduced downstream signaling through RIPK3 and MLKL.
Pharmacological Applications
The potential pharmacological applications of this compound are diverse:
- Therapeutic Agent for Inflammatory Diseases: Its ability to modulate necroptosis suggests potential use in conditions like rheumatoid arthritis or neurodegenerative diseases.
- Drug Development: The compound serves as a scaffold for developing new inhibitors targeting similar pathways.
Comparative Analysis with Similar Compounds
When compared to other spirocyclic compounds, such as 2,8-diazaspiro[4.5]decane derivatives, this compound shows distinctive pharmacological profiles due to its specific functional groups that enhance binding affinity to RIPK1.
| Compound Name | Activity Type | Unique Features |
|---|---|---|
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decane | Modulates M1 and M2 receptors | High affinity for specific receptors |
| This compound | Inhibits RIPK1 | Targeted action on necroptosis pathways |
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for preparing 8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, and how are intermediates validated?
- Methodology : The synthesis typically involves multi-step reactions starting with spirocyclic precursors. For example, spiro[4.5]decane derivatives are functionalized via nucleophilic substitution or condensation reactions with sulfonylating agents (e.g., mesitylsulfonyl chloride and tosyl chloride). Key intermediates are characterized using melting point analysis , elemental analysis , IR spectroscopy (to confirm sulfonyl and ether linkages), and UV-Vis spectroscopy (to monitor electronic transitions in conjugated systems) .
Q. Which analytical techniques are essential for structural confirmation of sulfonamide-functionalized spiro compounds?
- Methodology : 1H/13C-NMR is critical for verifying the spirocyclic core and substituent positions, while mass spectrometry (MS) confirms molecular weight. Infrared spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). Cross-validation with elemental analysis ensures stoichiometric purity .
Q. How is the purity of synthesized this compound assessed?
- Methodology : Purity is evaluated via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) . Quantitative analysis may involve 1H-NMR integration to detect impurities, while melting point consistency across batches provides additional validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing sulfonamide-substituted spiro compounds?
- Methodology : Discrepancies in NMR or IR data may arise from conformational flexibility or solvent effects. Use variable-temperature NMR to assess dynamic behavior. Density Functional Theory (DFT) calculations can predict spectroscopic profiles and reconcile experimental observations . For sulfonyl groups, X-ray crystallography provides definitive structural confirmation .
Q. What strategies optimize reaction yields for sulfonamide-functionalized spiro compounds under sensitive conditions?
- Methodology : Control reaction temperature (e.g., ice baths for exothermic steps) and moisture-sensitive intermediates (use anhydrous solvents under inert gas). Protecting groups (e.g., Boc) stabilize reactive sites during functionalization . Monitor reaction progress via in-situ FTIR or LC-MS to minimize side reactions .
Q. What role do sulfonyl groups play in the compound’s stability and reactivity during synthesis?
- Methodology : Sulfonyl groups act as electron-withdrawing moieties, influencing ring strain and nucleophilic attack sites. Their steric bulk (e.g., mesityl vs. tosyl) affects reaction kinetics. Kinetic studies (e.g., rate comparisons using different sulfonyl chlorides) and Hammett plots quantify electronic effects .
Q. How can computational methods enhance understanding of reaction pathways for 1-oxa-4,8-diazaspiro[4.5]decane derivatives?
- Methodology : DFT simulations model transition states and activation energies for key steps (e.g., cyclization or sulfonylation). Molecular docking predicts interactions with biological targets (e.g., RIPK1 inhibition ). Validate computational results with isotopic labeling experiments or kinetic isotope effects .
Q. What challenges arise in scaling up the synthesis of sulfonamide-containing spiro compounds?
- Methodology : Scale-up issues include heat dissipation (use flow reactors for exothermic steps) and purification bottlenecks (optimize column chromatography or switch to recrystallization). Process Analytical Technology (PAT) ensures batch consistency. Address solubility challenges with co-solvent systems .
Data Contradiction Analysis
- Example : Conflicting NMR signals for spirocyclic protons may arise from atropisomerism . Use NOESY/ROESY to distinguish spatial proximities or employ chiral derivatizing agents to resolve enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
